2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. This step often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the triazole ring.
S-Alkylation: The triazole-3-thiol intermediate is then subjected to S-alkylation using alkyl halides in an alkaline medium. This step introduces the sulfanyl group into the molecule.
Condensation Reaction: The final step involves the condensation of the triazole derivative with an appropriate aldehyde or ketone to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetohydrazide moiety, potentially leading to the formation of various reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and antifungal properties. It may also have applications in the development of new antibiotics.
Medicine: Investigated for its anticancer properties and potential use in cancer therapy. It may also be explored for its anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cell wall synthesis in bacteria, leading to its antimicrobial effects. It may also interact with DNA or proteins involved in cell division, contributing to its anticancer properties.
Pathways Involved: The compound may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular processes and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide .
- **2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol .
Uniqueness
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its dichlorophenyl and bromophenyl groups provide unique sites for further chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
303103-45-9 |
---|---|
Molecular Formula |
C23H16BrCl2N5OS |
Molecular Weight |
561.3 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H16BrCl2N5OS/c24-16-11-9-15(10-12-16)22-29-30-23(31(22)17-5-2-1-3-6-17)33-14-21(32)28-27-13-18-19(25)7-4-8-20(18)26/h1-13H,14H2,(H,28,32)/b27-13+ |
InChI Key |
VAUFQISJNWAOKZ-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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